N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine
Description
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with a butyl group at the N4-position and a methyl group at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as kinases and receptors.
Properties
Molecular Formula |
C11H16N4S |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
4-N-butyl-6-methylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H16N4S/c1-3-4-5-13-10-9-8(6-7(2)16-9)14-11(12)15-10/h6H,3-5H2,1-2H3,(H3,12,13,14,15) |
InChI Key |
CFCNNIMVGYXBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=C1SC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the reaction of appropriate thieno[3,2-D]pyrimidine precursors with butyl and methyl substituents. One common method includes the acid-catalyzed chemo-selective substitution of the thieno[3,2-D]pyrimidine ring with various amines . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as hydrochloric acid (HCl) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The compound’s antitumor activity may involve the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The substituents at N4 and the 6-position critically influence solubility, lipophilicity, and bioactivity. Key comparisons include:
Table 1: Substituent Variations and Physical Properties
Key Observations:
- N4-Alkyl vs.
- 6-Methyl vs. Bulky Substitutions: The methyl group at the 6-position reduces steric hindrance compared to bulkier substituents (e.g., p-tolyl in 6a), which may facilitate binding to compact active sites .
Biological Activity
N4-Butyl-6-methylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
- Molecular Formula : C11H16N4S
- Molecular Weight : 236.34 g/mol
- Structure : The compound features a thieno[3,2-D]pyrimidine core with a butyl group at the N4 position and a methyl group at the 6 position.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to inhibit pathways involved in tumor growth and proliferation, making it a promising candidate for cancer therapeutics. Research has demonstrated that compounds within this class can affect various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Structural analogs have shown efficacy in reducing inflammation markers in vitro and in vivo. The mechanism of action is believed to involve the inhibition of specific enzymes and signaling pathways associated with inflammatory responses.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that are essential for achieving the desired purity and yield necessary for pharmacological studies. Common methods include:
- Formation of the Thieno-Pyrimidine Core : Utilizing precursors that undergo cyclization reactions.
- Substitution Reactions : Introducing the butyl and methyl groups through nucleophilic substitution or other organic transformations.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using murine models of cancer demonstrated a reduction in tumor size when treated with this compound compared to control groups. These studies suggest potential for further development into clinical applications.
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C11H16N4S |
| Molecular Weight | 236.34 g/mol |
| Anticancer Activity | IC50 < 10 µM |
| Anti-inflammatory Activity | Significant reduction in IL-6 levels |
| Synthesis Complexity | Multi-step synthetic route |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
